3-Bromo-6-chloropyridine-2-carboxylic acid

Descripción general

Descripción

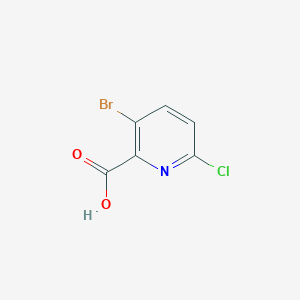

3-Bromo-6-chloropyridine-2-carboxylic acid: is an organic compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of bromine and chlorine atoms at the 3 and 6 positions, respectively, and a carboxylic acid group at the 2 position of the pyridine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine-2-carboxylic acid under controlled conditions . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Bromo-6-chloropyridine-2-carboxylic acid can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in organic synthesis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting inflammatory and cancer pathways. Its unique chemical structure allows for modifications that enhance biological activity.

Case Studies :

- Anti-Cancer Agents : Research demonstrates that derivatives of 3-bromo-6-chloropyridine-2-carboxylic acid exhibit potent inhibitory effects on various cancer cell lines. For instance, modifications to the carboxylic acid group have led to compounds that significantly inhibit tumor growth in xenograft models.

- Anti-Inflammatory Drugs : The compound is also being explored for its anti-inflammatory properties, with studies indicating its potential to reduce cytokine production in activated macrophages.

Agricultural Chemicals

Overview : In agriculture, this compound is utilized in formulating agrochemicals that enhance the efficacy of pesticides and herbicides, contributing to improved crop yields and pest resistance.

Applications :

- Pesticide Development : this compound has been incorporated into new pesticide formulations that show increased effectiveness against resistant pest strains. Its mechanism involves disrupting pest metabolic pathways.

- Herbicides : The compound is also used to develop herbicides that target specific weed species without harming crops, thereby promoting sustainable agricultural practices.

Material Science

Overview : The compound plays a role in the synthesis of specialized polymers and materials with unique properties suitable for advanced applications.

Applications :

- Coatings and Adhesives : Research indicates that incorporating this compound into polymer matrices enhances adhesion properties and thermal stability.

- Dyes and Pigments : As a building block, this compound is utilized in creating dyes with improved lightfastness and color intensity.

Biochemical Research

Overview : In biochemical studies, this compound aids in understanding enzyme inhibition and receptor binding mechanisms.

Applications :

- Enzyme Inhibition Studies : The compound has been employed to study its effects on specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

- Receptor Binding Assays : It is used in assays to evaluate binding affinities to various receptors, contributing to drug discovery efforts.

Analytical Chemistry

Overview : this compound serves as a standard reference material in analytical methods, ensuring the accuracy of calibration and validation processes.

Applications :

- Chromatography and Spectroscopy : The compound is often used in chromatography techniques to develop calibration curves for quantifying related compounds in complex mixtures.

Data Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-cancer drugs, anti-inflammatory agents | Targeted therapies with enhanced efficacy |

| Agricultural Chemicals | Pesticides, herbicides | Improved crop yield and pest resistance |

| Material Science | Coatings, adhesives, dyes | Enhanced properties such as adhesion and stability |

| Biochemical Research | Enzyme inhibition, receptor binding studies | Insights into metabolic processes |

| Analytical Chemistry | Reference material for chromatography | Accurate calibration in analytical methods |

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-chloropyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of target enzymes or receptors, thereby blocking their activity . The molecular targets and pathways involved vary based on the specific biological system and the intended therapeutic use .

Comparación Con Compuestos Similares

- 3-Bromopyridine-2-carboxylic acid

- 3,5-Dibromopicolinic acid

- 3-Bromo-6-chloropicolinic acid

Comparison: 3-Bromo-6-chloropyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct substitution patterns and electronic properties, making it valuable for specific synthetic applications .

Actividad Biológica

3-Bromo-6-chloropyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of both bromine and chlorine atoms on the pyridine ring, along with a carboxylic acid group, contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, suggesting moderate antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on its effects on human cancer cell lines revealed that it inhibits cell proliferation in a dose-dependent manner. Notably, at concentrations of 10 µM, it reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by approximately 50% . The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 in treated cells.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for protein synthesis in this parasite .

- Cell Signaling Pathways : It may modulate various signaling pathways associated with cell survival and proliferation. The presence of the carboxylic acid group enhances solubility and facilitates interactions with target proteins.

Case Studies

- Inhibition of Trypanosoma brucei : A study highlighted the compound's potential as a lead for developing treatments against human African trypanosomiasis (HAT). It exhibited low toxicity to mammalian cells while effectively inhibiting T. brucei growth at concentrations as low as 39 nM .

- Antimicrobial Efficacy : In a comparative analysis with other brominated pyridine derivatives, this compound showed superior antimicrobial activity against Gram-positive bacteria, indicating its potential as a scaffold for antibiotic development .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Chlorination : Starting from 3-amino-pyridine derivatives, chlorination introduces the chlorine atom at the desired position.

- Bromination : Subsequent bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions.

- Carboxylation : The introduction of the carboxylic acid group is often performed via hydrolysis of an ester intermediate.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |

| 5-Bromo-2-methoxy-pyridine | Low | Moderate | Cell cycle arrest |

| 4-Chloro-3-pyridinecarboxylic acid | High | Low | Unknown |

Propiedades

IUPAC Name |

3-bromo-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZPMWLHALUNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650317 | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-66-8 | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.